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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of
autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple
sclerosis (MS). The peptide fragment spanning amino acids 35-55, MOG (35-55), is widely
used to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, a
common animal model for MS.[1][2] The immune response in this model is primarily driven by
CD4+ T-cells that recognize the MOG (35-55) peptide presented by MHC class Il molecules (I-
Ab in C57BL/6 mice).[3][4] However, a role for MOG (35-55) specific CD8+ T-cells has also
been identified.[5][6][7]

Flow cytometry is an indispensable tool for the identification, enumeration, and functional
characterization of these rare, antigen-specific T-cell populations. This application note
provides detailed protocols for three key flow cytometry-based assays: MHC Class Il Tetramer
Staining for direct enumeration, Intracellular Cytokine Staining (ICS) for functional profiling, and
CFSE Proliferation Assay for measuring antigen-specific expansion.

Key Methodologies Overview

o MHC Class Il Tetramer Staining: This technique utilizes fluorescently labeled tetramers of
MHC class Il molecules (e.g., I-Ab) complexed with the MOG (35-55) peptide. These
tetramers bind with high avidity to the T-cell receptors (TCRs) of MOG-specific CD4+ T-cells,
allowing for their direct visualization and quantification, regardless of their functional state.[3]

[8]
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Intracellular Cytokine Staining (ICS): This assay measures the functional response of T-cells.
Cells are first re-stimulated in vitro with the MOG (35-55) peptide. A protein transport inhibitor
(like Brefeldin A) is added to trap cytokines within the cell.[5] Subsequently, cells are stained
for surface markers, permeabilized, and stained for intracellular cytokines like IFN-y, I1L-17,
and TNF-a to identify effector phenotypes (e.g., Thl, Th17).[9][10]

CFSE Proliferation Assay: To assess the proliferative capacity of MOG-specific T-cells,
lymphocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE). Upon cell
division, the dye is distributed equally between daughter cells, resulting in a halving of
fluorescence intensity.[7][11] By stimulating the labeled cells with MOG (35-55) peptide and
analyzing the CFSE dilution via flow cytometry, one can quantify the percentage of dividing
cells.[7]

Experimental Protocols
Protocol 1: Direct Enumeration with I-Ab MOG (35-55)
Tetramers

This protocol is for the direct staining of MOG-specific CD4+ T-cells from single-cell

suspensions of lymphoid organs or the CNS.

Materials:

Single-cell suspension from spleen, lymph nodes, or CNS.

FCM Buffer: PBS with 2% FCS and 0.05% Sodium Azide.[3]

Fc Block (e.g., anti-CD16/32).

PE-conjugated I-Ab MOG (35-55) Tetramer (e.g., from MBL Life Science).[3]
Negative Control Tetramer (e.g., I-Ab with an irrelevant peptide).[3]
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD44, anti-CD8, anti-B220.
Viability Dye (e.g., 7-AAD or Ghost Dye).[3]

12x75 mm flow cytometry tubes.
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Procedure:

Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes). For
CNS tissue, perform a Percoll gradient separation to isolate mononuclear cells.

Resuspend cells at a concentration of 2 x 107 cells/mL in FCM buffer.
Add 50 pL of the cell suspension (1 x 106 cells) to a flow cytometry tube.[3]

Add Fc Block to prevent non-specific antibody binding and incubate for 5-10 minutes at room
temperature.[3]

Add 10 pL of the PE-conjugated I-Ab MOG (35-55) Tetramer. Vortex gently.[3]
Incubate for 30-60 minutes at 4°C, protected from light.[3]

Add the cocktail of surface-staining antibodies (e.g., anti-CD4, anti-CD44) and incubate for
an additional 20-30 minutes at 4°C in the dark.[3]

Wash the cells by adding 1 mL of FCM buffer and centrifuging at 400 x g for 5 minutes.[3]
Aspirate the supernatant and resuspend the cell pellet in 400 pL of FCM buffer.[3]
Add the viability dye according to the manufacturer's instructions just before analysis.[3]

Acquire samples on a flow cytometer. Gate on live, singlet, lymphocytes, then CD4+ cells,
and finally identify the Tetramer+ CD44high population.[12]

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for the functional analysis of MOG-specific T-cells following peptide stimulation.
Materials:

¢ Single-cell suspension from spleen or lymph nodes.

e Complete RPMI medium.

e MOG (35-55) peptide (concentration 20-100 uM).[5][6]
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Protein Transport Inhibitor (e.g., Brefeldin A, 10 pg/mL).[5]

PMA and lonomycin (for positive control).

Surface-staining antibodies (e.g., anti-CD4, anti-CD8).

Viability Dye.

Fixation/Permeabilization Buffer Kit (e.g., from eBioscience or BD Biosciences).[13]

Intracellular-staining antibodies (e.g., anti-IFN-y, anti-IL-17, anti-TNF-a).[5][9]

Procedure:

Prepare a single-cell suspension and resuspend cells to 5 x 106 cells/mL in complete RPMI.
Plate 1 x 106 cells per well in a 96-well round-bottom plate.

Create stimulation conditions: Unstimulated (medium only), MOG (35-55) peptide, and
Positive Control (PMA/lonomycin).

Add MOG (35-55) peptide to the appropriate wells to a final concentration of 20-100 pug/mL.
Incubate for 1-2 hours at 37°C, 5% CO2.

Add Brefeldin A to all wells to a final concentration of 10 pg/mL.[5]

Incubate for an additional 4-5 hours at 37°C, 5% CO2.[5]

Harvest cells and wash with FCM buffer.

Perform viability and surface marker staining as described in Protocol 1 (Steps 8-9, then
surface staining).

Wash cells and proceed with fixation and permeabilization according to the kit
manufacturer's protocol.[13]

Add the intracellular antibody cocktail (e.g., anti-IFN-y, anti-IL-17) and incubate for 30
minutes at 4°C, protected from light.
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e Wash cells with permeabilization buffer, then resuspend in FCM buffer for analysis.

e Acquire samples on a flow cytometer. Gate on live, singlet, CD4+ (or CD8+) T-cells and
analyze cytokine expression.[5]

Protocol 3: CFSE Proliferation Assay

This protocol measures the proliferative response of T-cells to MOG (35-55) peptide.

Materials:

Single-cell suspension from draining lymph nodes of immunized mice.
e PBS.

o CFSE (Carboxyfluorescein succinimidyl ester) stock solution.

o Complete RPMI medium.

e MOG (35-55) peptide.[7]

o Surface-staining antibodies (e.g., anti-CD4, anti-CD8).

 Viability Dye.

Procedure:

e Prepare a single-cell suspension from draining lymph nodes of MOG (35-55)-immunized
mice.[7]

e Wash cells twice with PBS. Resuspend at 1 x 107 cells/mL in PBS.

e Add CFSE to a final concentration of 1-5 uM. Mix quickly and incubate for 10 minutes at
37°C, protected from light.

e Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

 Incubate on ice for 5 minutes. Wash cells three times with complete RPMI to remove excess
CFSE.
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e Resuspend cells at 1 x 106 cells/mL and plate in a 96-well plate.

e Add MOG (35-55) peptide (20 pg/mL) or leave unstimulated.[11]

e Culture for 3-5 days at 37°C, 5% CO2.[7][11]

o Harvest cells and perform viability and surface marker staining for CD4 and CD8.[11]

e Acquire samples on a flow cytometer. Gate on live, CD4+ or CD8+ T-cells and analyze the
histogram of CFSE fluorescence to identify peaks corresponding to successive generations
of divided cells.[7]

Data Presentation

Quantitative data from flow cytometry analysis of MOG-specific T-cells can vary based on the
mouse model, disease state, and tissue analyzed. The tables below summarize representative
findings from published literature.

Table 1: Frequency of MOG-Specific CD4+ T-Cells in CNS of EAE Mice

CNS T-Cell

Immunogen . Frequency (%) Citation
Population
Tetramer-positive

Full-length MOG 19.6 + 4.0 [4]
CDA4+ T-cells

) Tetramer-positive
MOG (35-55) peptide 25+0.3 [4]
CD4+ T-cells

| MOG ECD (1-125) | Tetramer-positive CD4+ T-cells | 6.8 + 1.2 |[4] |

Table 2: Cytokine Profile of CNS-Infiltrating T-Cells in EAE
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Cytokine Positive

T-Cell Type . Frequency (%) Citation
Population
CDA4+ T-cells IFN-y+ ~10-15 [14]
CD4+ T-cells IL-17+ ~2-4 [9][14]
CD8+ T-cells IFN-y+ ~15-25 [14]
| CD8+ T-cells | IL-17+ | ~1-2 [[14] |
Table 3: Proliferative Response of Splenocytes from EAE Mice
. . Responding . . o
Stimulation ) Proliferation (%) Citation
Population
MOG (35-55) CD4+ T-cells ~25-30 [11]

| MOG (40-54) | CD8+ T-cells | ~20-25 |[11] |

Visualizations
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Caption: Experimental workflow for flow cytometry analysis of MOG-specific T-cells.
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Caption: TCR recognition of MOG (35-55) peptide leading to T-cell activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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